3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl structure with a dioxolane ring attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The biphenyl structure can be introduced through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids using palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations . Additionally, the biphenyl structure can interact with various receptors and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-[3-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-ol is unique due to its combination of a biphenyl structure with a dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-6-4-11(5-7-14)12-2-1-3-13(10-12)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI Key |
LTPQNRJGKKFGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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